molecular formula C17H17FN2 B14056963 (4-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine

(4-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine

Cat. No.: B14056963
M. Wt: 268.33 g/mol
InChI Key: JISZAZXSMUYRCC-UHFFFAOYSA-N
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Description

(4-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine: is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the indole core, which is further linked to a dimethylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the fluorophenyl group and the dimethylmethanamine moiety. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as palladium on carbon. The process may also require specific temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (4-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols; often requires the presence of a catalyst and specific temperature conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized indole compounds.

Scientific Research Applications

Chemistry: In chemistry, (4-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.

Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in specialized industrial processes.

Mechanism of Action

The mechanism of action of (4-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity to these targets, while the indole core can facilitate interactions with various biological pathways. The dimethylmethanamine moiety may contribute to the compound’s overall stability and solubility, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

    (4-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-diethylmethanamine: Similar structure but with diethyl groups instead of dimethyl groups.

    (4-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylacetamide: Contains an acetamide group instead of a methanamine group.

    (4-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylpropylamine: Features a propylamine group instead of a methanamine group.

Uniqueness: The uniqueness of (4-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and potential interactions with biological targets, while the indole core provides a versatile scaffold for further modifications. The dimethylmethanamine moiety contributes to its overall stability and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17FN2

Molecular Weight

268.33 g/mol

IUPAC Name

1-[4-(3-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C17H17FN2/c1-20(2)11-13-10-19-16-8-4-7-15(17(13)16)12-5-3-6-14(18)9-12/h3-10,19H,11H2,1-2H3

InChI Key

JISZAZXSMUYRCC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CNC2=CC=CC(=C21)C3=CC(=CC=C3)F

Origin of Product

United States

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